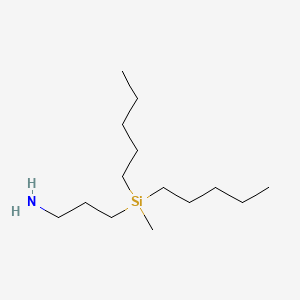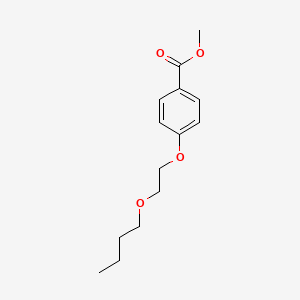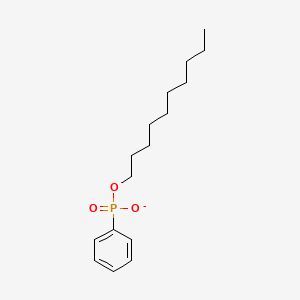
Heptan-2-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptan-2-YL dodecanoate is an ester compound formed from the reaction between heptan-2-ol and dodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its chemical structure consists of a heptane chain attached to a dodecanoate group, making it a versatile molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptan-2-YL dodecanoate can be synthesized through esterification, where heptan-2-ol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also involve the use of alternative catalysts to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Heptan-2-YL dodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield heptan-2-ol and dodecanoic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis: Heptan-2-ol and dodecanoic acid.
Transesterification: New ester and alcohol.
Oxidation and Reduction: Various oxidized or reduced products depending on the conditions.
Applications De Recherche Scientifique
Heptan-2-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of Heptan-2-YL dodecanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes, affecting membrane fluidity and function. It may also interact with specific enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Heptan-2-YL dodecanoate can be compared with other esters such as:
- Methyl dodecanoate
- Ethyl dodecanoate
- Butyl dodecanoate
Uniqueness: this compound is unique due to its specific chain length and structure, which confer distinct physical and chemical properties. Its longer heptane chain compared to methyl or ethyl esters results in different solubility, volatility, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
55194-06-4 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
heptan-2-yl dodecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-6-8-9-10-11-12-13-15-17-19(20)21-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
GQDYTVZBBZKSIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)

![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)

![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)

![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)



![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
